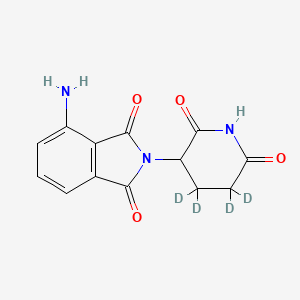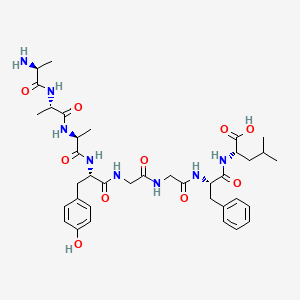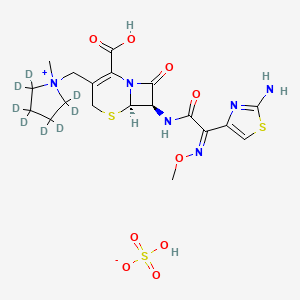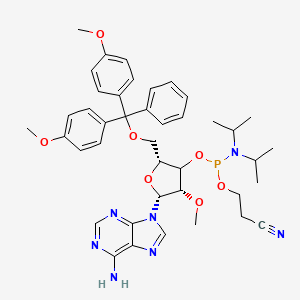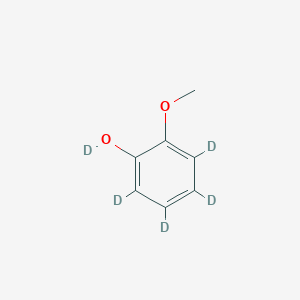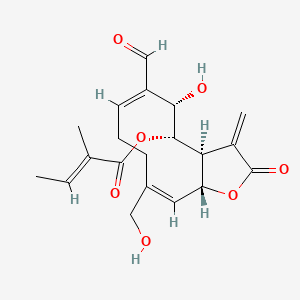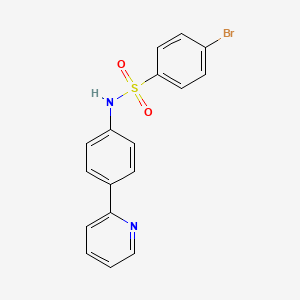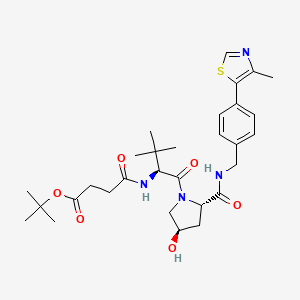
VH032-CH2-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VH032-CH2-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to recruit VHL proteins for targeted protein degradation .
Métodos De Preparación
The synthesis of VH032-CH2-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common method involves the use of N-Boc-L-4-hydroxyproline to shield the benzylic amine during the coupling step, enhancing step economy . The synthetic route typically includes:
Protection of Hydroxyproline: Using N-Boc-L-4-hydroxyproline.
C-H Arylation: Employing palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr for the arylation of 4-methylthiazole.
Coupling Reactions: Coupling the protected hydroxyproline with other intermediates.
Deprotection: Removing the Boc protecting group under acidic conditions
Análisis De Reacciones Químicas
VH032-CH2-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed under acidic conditions, yielding the active VH032 ligand.
Coupling Reactions: It can be coupled with various intermediates to form PROTAC molecules.
Substitution Reactions: The compound can undergo substitution reactions with other chemical entities to modify its structure and functionality.
Aplicaciones Científicas De Investigación
VH032-CH2-Boc is widely used in scientific research, particularly in the development of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:
Mecanismo De Acción
VH032-CH2-Boc acts as a ligand for VHL proteins, recruiting them for targeted protein degradation. The mechanism involves the removal of the Boc protecting group under acidic conditions, exposing the active VH032 ligand. This ligand then binds to VHL proteins, facilitating the formation of PROTAC molecules that target specific proteins for ubiquitination and subsequent proteasomal degradation .
Comparación Con Compuestos Similares
VH032-CH2-Boc is unique due to its Boc modification, which provides stability and ease of handling during synthesis. Similar compounds include:
VH032: The parent compound without the Boc modification.
Me-VH032: A chiral benzylic amine analog of VH032.
(S,R,S)-AHPC-Boc: Another Boc-modified ligand for VHL proteins.
These compounds share similar functionalities but differ in their structural modifications, which can influence their stability, reactivity, and application in PROTAC synthesis .
Propiedades
Fórmula molecular |
C30H42N4O6S |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1 |
Clave InChI |
XUJMZXZOAJNDDT-TVZXLZGTSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


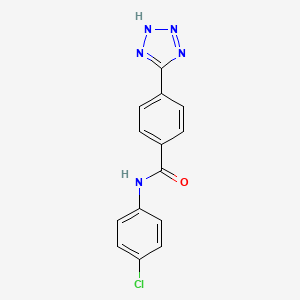
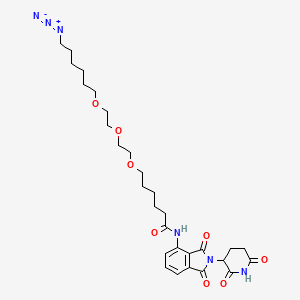
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
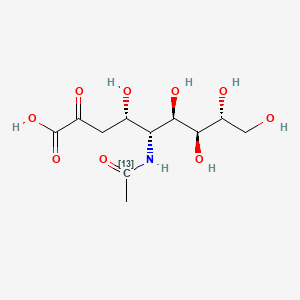
![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
